Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate
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Overview
Description
Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a p-tolyl group attached to the thiazole ring, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate typically involves the reaction of p-tolylthioamide with α-bromoacetic acid ethyl ester under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar thiazole core structure but differ in the substituents attached to the ring.
Thiazole Derivatives: Other thiazole derivatives, such as those containing different alkyl or aryl groups, are also studied for their diverse pharmacological activities.
Uniqueness
Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate is unique due to the specific combination of the p-tolyl group and the acetic acid ethyl ester moiety attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
GKGSWDONSQOCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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